BenchChemオンラインストアへようこそ!

Pyrido[1,2-a]benzimidazole

Antimalarial Drug Discovery Drug Resistance Plasmodium falciparum

Pyrido[1,2-a]benzimidazole (PBI, CAS 245-47-6, MF C₁₁H₈N₂, MW 168.19 g/mol) is a planar tricyclic heteroaromatic scaffold featuring a bridgehead nitrogen atom, formed by the fusion of a pyridine ring to a benzimidazole core. Recognized as a privileged structure in medicinal chemistry, PBI-derived compounds have demonstrated potent, quantifiable activity across antimalarial, antineoplastic, antischistosomal, and CNS-targeted programs, while the core itself exhibits intrinsic fluorescence properties that enable label-free cellular imaging.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 245-47-6
Cat. No. B3050246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-a]benzimidazole
CAS245-47-6
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CC=C3
InChIInChI=1S/C11H8N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-8H
InChIKeyFODVQKYUAIWTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[1,2-a]benzimidazole (CAS 245-47-6) Procurement Guide: A Fused Heterocyclic Scaffold with Differentiated Multitarget Pharmacology and Photophysics


Pyrido[1,2-a]benzimidazole (PBI, CAS 245-47-6, MF C₁₁H₈N₂, MW 168.19 g/mol) is a planar tricyclic heteroaromatic scaffold featuring a bridgehead nitrogen atom, formed by the fusion of a pyridine ring to a benzimidazole core. Recognized as a privileged structure in medicinal chemistry, PBI-derived compounds have demonstrated potent, quantifiable activity across antimalarial, antineoplastic, antischistosomal, and CNS-targeted programs, while the core itself exhibits intrinsic fluorescence properties that enable label-free cellular imaging [1]. Unlike simpler benzimidazoles or imidazo[1,2-a]pyridines, the extended π-conjugation and structural rigidity of the PBI scaffold confer distinct electronic, photophysical, and target-binding characteristics that cannot be replicated by merely substituting with in-class analogs [2].

Why Generic Pyrido[1,2-a]benzimidazole Substitution Fails: Evidence of Scaffold-Dependent Activity, Mechanism, and Photophysics


The pyrido[1,2-a]benzimidazole scaffold is not a generic fused heterocycle that can be interchanged with imidazo[1,2-a]pyridines, pyrimido[1,2-a]benzimidazoles, or simpler benzimidazoles without measurable loss of function. Direct comparative studies have demonstrated that replacing the PBI ring system with other N-heterocycles bearing near-identical substitution patterns yields compounds with reduced antineoplastic activity, confirming that the PBI core itself is partly essential for biological activity [1]. In antimalarial applications, pyrimido[1,2-a]benzimidazoles showed superior activity and cytotoxicity profiles relative to imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, underscoring that even subtle changes to the fused ring system alter pharmacological outcomes [2]. Furthermore, the intrinsic fluorescence that enables label-free cellular imaging is a direct consequence of the PBI scaffold s extended planar conjugation—a property absent in non-fused or differently fused analogs [3]. These findings collectively establish that procurement decisions based on scaffold interchangeability will result in compounds with quantitatively and mechanistically distinct performance.

Quantitative Differentiation Evidence for Pyrido[1,2-a]benzimidazole: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Superior in Vitro Antimalarial Potency Against Drug-Resistant P. falciparum vs. Chloroquine with >600-Fold Selectivity Index

The pyrido[1,2-a]benzimidazole derivative TDR86919 (4c) demonstrated a 3.6-fold improvement in in vitro potency against the drug-resistant K1 strain of Plasmodium falciparum compared to the benchmark antimalarial chloroquine, while maintaining negligible mammalian cytotoxicity, resulting in a selectivity index exceeding 600 [1]. This represents a direct, head-to-head in vitro comparison where the PBI scaffold enables equipotent activity against both chloroquine-susceptible and chloroquine-resistant strains—a property not shared by chloroquine itself .

Antimalarial Drug Discovery Drug Resistance Plasmodium falciparum Selectivity Index

Bioreductive Cytotoxicity >300-Fold More Potent Than Mitomycin C Under Normoxic Conditions

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-6,9-dione, a PBI-derived benzimidazolequinone, exhibited cytotoxicity more than 300 times greater than the clinically used bioreductive drug mitomycin C against human skin fibroblast GM00637 cells in the MTT assay [1]. This PBI derivative further demonstrated 4.4-fold hypoxia selectivity (more cytotoxic under hypoxic than aerobic conditions), compared to only 1.8-fold for mitomycin C, indicating both greater potency and superior tumor-microenvironment selectivity [1]. The cyclopropane-fused analog was less potent, demonstrating that the tetrahydropyrido ring size is a critical determinant of activity within this class [1].

Bioreductive Anticancer Agents Hypoxia-Selective Cytotoxicity Benzimidazolequinone Mitomycin C

Intrinsic Fluorescence Enabling Label-Free Cellular Imaging with Scaffold-Dependent Subcellular Localization vs. Imidazo[1,2-a:4,5-b′]dipyridine Analogs

Pyrido[1,2-a]benzimidazole antimalarial compound 2 (bearing the PBI core) exhibited intrinsic fluorescence suitable for confocal microscopy without extrinsic fluorophore conjugation, localizing selectively to the Plasmodium falciparum digestive vacuole and inhibiting hemozoin formation in a cellular fractionation assay [1]. In contrast, compound 1, which replaces the PBI core with an imidazo[1,2-a:4,5-b′]dipyridine core, showed completely different subcellular localization patterns and no detectable hemozoin inhibition, demonstrating that the PBI benzimidazole core is mechanistically essential for the hemozoin-targeting mode of action [1]. This intrinsic fluorescence property is exclusive to the PBI scaffold and absent in the imidazodipyridine analog, enabling direct mechanistic studies without chemical modification.

Intrinsic Fluorescence Label-Free Imaging Antimalarial Mechanism of Action Subcellular Localization

Dual-State High-Efficiency Emission Overcoming the ACQ/AIE Trade-Off vs. Conventional Organic Fluorophores

A pyrido[1,2-a]benzimidazole-based fluorophore engineered with a twisted phenyl substituent achieved exceptionally high fluorescence quantum yields of 94.4% in dilute solution and 95.2% in the solid state [1]. This dual-state high-efficiency emission overcomes the fundamental trade-off that constrains conventional organic fluorophores—which either suffer aggregation-caused quenching (ACQ) in the solid state (typical of coumarins, BODIPYs, and rhodamines) or exhibit weak emission in dilute solution due to aggregation-induced emission (AIE) requirements [1]. The planarity of the PBI core ensures strong conjugation for solution-state emission, while the twisted phenyl substituent blocks π-π stacking-induced quenching in the solid state, a design uniquely enabled by the PBI scaffold geometry [1]. Additionally, the compound retained fluorescence with minimal loss after 6 hours of continuous irradiation, demonstrating high photostability relevant to long-duration imaging applications [1].

Organic Fluorophores Aggregation-Caused Quenching Aggregation-Induced Emission Solid-State Emission Quantum Yield

Mild Steel Corrosion Inhibition Efficiency Exceeding 95% in HCl at Sub-Millimolar Concentrations

Three pyrido[1,2-a]benzimidazole derivatives—BIP (benzo[4,5]imidazo[1,2-a]pyridine), MBIP (2-methyl-substituted), and TBIP (2-trifluoromethyl-substituted)—were evaluated as corrosion inhibitors for mild steel in 1 M HCl. At a concentration of only 0.25 mmol/L, maximum inhibition efficiencies reached 97.65% (BIP), 98.96% (MBIP), and 95.48% (TBIP) [1]. The inhibition mode was mixed-type, and adsorption followed the Langmuir isotherm model, with molecular dynamics simulations confirming strong binding to Fe(110) surfaces in the order MBIP > BIP > TBIP, fully consistent with experimental inhibition rankings [1]. This study represents the first report of PBI compounds as corrosion inhibitors, with efficiencies comparing favorably to many well-established inhibitor classes at similar concentrations [1].

Corrosion Inhibition Mild Steel Protection Acidic Media Langmuir Adsorption

Scaffold-Dependent Antineoplastic Activity Confirmed by N-Heterocycle Replacement Studies in NCI 60-Cell Panel

The antineoplastic pyrido[1,2-a]benzimidazole NSC 649900 (1-chloro-2-(2-chloroethyl)-3-methyl-PBI-4-carbonitrile) exhibited good in vitro activity with subpanel disease selectivity against leukemic cell lines in the NCI 60-cell panel [1]. Critically, when the tricyclic PBI ring system of NSC 649900 was replaced with other N-heterocycles bearing nearly identical substitution patterns, the resulting compounds were consistently less active [1]. This structure-activity relationship reversal confirms that the PBI ring system is partially essential for the antineoplastic phenotype, and that scaffold hopping to simpler heterocycles does not preserve activity [1]. A subsequent analog, the cycloalkyl PBI derivative NSC 682011 (5-(p-fluorophenylamino)-substituted), demonstrated improved antileukemia activity and was selected by the NCI for in vivo hollow fiber assay evaluation [1].

Antineoplastic Agents Scaffold Essentiality NCI 60 Cell Panel Leukemia Selectivity

Verified Application Scenarios for Pyrido[1,2-a]benzimidazole (CAS 245-47-6) Based on Comparative Evidence


Antimalarial Lead Optimization Targeting Chloroquine-Resistant P. falciparum Strains

Procure pyrido[1,2-a]benzimidazole as a core scaffold for antimalarial hit-to-lead programs where chloroquine cross-resistance must be avoided. The evidence demonstrates that PBI derivative TDR86919 (4c) achieves an IC₅₀ of 0.047 μM against the multidrug-resistant K1 strain versus 0.17 μM for chloroquine, with equipotency maintained across drug-sensitive and drug-resistant strains and a selectivity index exceeding 600 against mammalian cells [1]. Furthermore, N-aryl-3-trifluoromethyl PBI derivatives show no cross-resistance to chloroquine and are active against asexual blood, liver, and gametocyte stages of the Plasmodium life cycle [2]. The intrinsic fluorescence of the PBI core additionally enables label-free subcellular localization studies to deconvolute mechanism of action without chemical modification [3].

Hypoxia-Selective Bioreductive Anticancer Prodrug Development

Utilize 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-6,9-dione as a lead benzimidazolequinone scaffold for bioreductive anticancer drug development. Comparative cytotoxicity data establish >300-fold greater potency than the clinical bioreductive agent mitomycin C against human fibroblasts, with 4.4-fold hypoxia selectivity (vs. 1.8-fold for mitomycin C) [4]. The tetrahydropyrido ring size is critical for this activity, as cyclopropane-fused analogs show reduced potency and selectivity, guiding SAR efforts toward six-membered alicyclic ring fusion [4].

Dual-State High-Efficiency Fluorescent Materials for Anti-Counterfeiting and Bioimaging

Deploy pyrido[1,2-a]benzimidazole-based twisted fluorophores in applications requiring high quantum yield under both dilute solution and solid-state conditions—a capability unattainable with conventional ACQ- or AIE-limited fluorophore classes. The validated PBI-phenyl fluorophore achieves Φ = 94.4% in solution and Φ = 95.2% in the solid state with photostability exceeding 6 hours of continuous irradiation [5]. Successful SKOV-3 cell imaging and anti-counterfeiting demonstrations at widely different working concentrations confirm the concentration-agnostic formulation advantage [5].

Acidic Corrosion Inhibition for Mild Steel Industrial Protection

Incorporate pyrido[1,2-a]benzimidazole derivatives (BIP, MBIP, or TBIP) into corrosion inhibitor formulations for mild steel protection in hydrochloric acid environments. At a low concentration of 0.25 mmol/L in 1 M HCl, MBIP achieves 98.96% inhibition efficiency, with performance quantitatively ranked by molecular dynamics binding energy simulations on Fe(110) surfaces [6]. This represents the first validated application of the PBI chemotype in corrosion science, expanding the industrial utility portfolio of this scaffold [6].

Quote Request

Request a Quote for Pyrido[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.